MAO-B Selective Inhibition: 5-Hydroxy-2-methylchroman-4-one (HMC) vs. Broad-Spectrum Chromones
The 5-hydroxy derivative of 2-Methylchroman-4-one (HMC) demonstrates a significant, quantitative advantage in selectivity for Monoamine Oxidase B (MAO-B) over MAO-A, a feature not characteristic of the parent compound or many other chromone derivatives. This selectivity is a critical parameter for neurological research applications [1].
| Evidence Dimension | MAO-B vs. MAO-A Inhibitory Selectivity |
|---|---|
| Target Compound Data | 5-hydroxy-2-methylchroman-4-one (HMC): IC50 (MAO-B) = 3.23 µM; IC50 (MAO-A) = 13.97 µM |
| Comparator Or Baseline | Parent 2-Methylchroman-4-one (not reported for MAO); Class-level baseline: non-selective MAO inhibitors (SI ~1) |
| Quantified Difference | Approximately 4-fold selectivity for MAO-B (IC50 ratio MAO-A/MAO-B = 4.33) |
| Conditions | In vitro human recombinant MAO enzyme inhibition assay |
Why This Matters
This validated selectivity profile differentiates HMC from broader-spectrum MAO inhibitors, reducing the risk of off-target effects and making it a more precise tool for studying MAO-B-related pathologies like Parkinson's disease.
- [1] Jeong, G. S.; et al. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Journal of Fungi 2021, 7, 84. View Source
